molecular formula C17H19N3O5S B4424180 4-methoxy-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide

4-methoxy-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide

Cat. No. B4424180
M. Wt: 377.4 g/mol
InChI Key: KPPQRKQLVYBSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(4-morpholinylcarbonyl)-N-3-pyridinylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'Morinamide' and belongs to the sulfonamide class of compounds. Morinamide has been found to have various biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of Morinamide is not fully understood. However, studies have suggested that it exerts its effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
Morinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB). Additionally, Morinamide has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Morinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, it has been found to have low toxicity and can be used at relatively high concentrations. However, one of the limitations of Morinamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the research on Morinamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of Morinamide and its effects on various signaling pathways. Furthermore, the development of new synthetic methods for Morinamide could lead to the discovery of new derivatives with improved properties.

Scientific Research Applications

Morinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have reported the ability of Morinamide to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-24-16-5-4-14(26(22,23)19-13-3-2-6-18-12-13)11-15(16)17(21)20-7-9-25-10-8-20/h2-6,11-12,19H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPQRKQLVYBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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